2-Fluoro-4-isopropoxy-1-methylbenzene
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Overview
Description
2-Fluoro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol . It is a derivative of benzene, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of 2-Fluoro-4-isopropoxy-1-methylbenzene may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropoxy-1-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under conditions that maintain the aromaticity of the benzene ring.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are typical oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include phenols or quinones.
Reduction: Products include the corresponding hydrocarbons.
Scientific Research Applications
2-Fluoro-4-isopropoxy-1-methylbenzene is utilized in various scientific research fields, including:
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxy-1-methylbenzene
- 2-Fluoro-4-ethoxy-1-methylbenzene
- 2-Fluoro-4-propoxy-1-methylbenzene
Uniqueness
2-Fluoro-4-isopropoxy-1-methylbenzene is unique due to the presence of the isopropoxy group, which can impart different steric and electronic effects compared to methoxy, ethoxy, or propoxy groups. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
2-fluoro-1-methyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFCSGASYAWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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